molecular formula C22H30INO B1676568 Stilonium iodide CAS No. 77257-42-2

Stilonium iodide

Cat. No. B1676568
CAS RN: 77257-42-2
M. Wt: 451.4 g/mol
InChI Key: RDTKUZXIHMTSJO-UEIGIMKUSA-M
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Description

Stilonium iodide, also known as MG624, is a potent and selective neuronal α7 nAChR antagonist . It has a molecular formula of C22H30INO and an average mass of 451.384 Da . It is used for research purposes .

Scientific Research Applications

Capacitive Deionization for Water Treatment

Capacitive deionization (CDI) technology, which employs carbon-aerogel electrodes, has shown potential in the desalination of brackish water and the recovery of iodide from water. This technology stands out due to its low fouling/scaling potential, ambient operational conditions, and efficient recovery of iodide, showcasing its application in enhancing water quality and resource recovery (P. Xu et al., 2008).

Atmospheric Monitoring

High-resolution time-of-flight chemical-ionization mass spectrometry (HR-ToF-CIMS) using iodide-adducts has been developed for measuring organic and inorganic atmospheric species. This method enhances the detection of atmospheric compounds, offering a new avenue for environmental monitoring and research into atmospheric chemistry (B. H. Lee et al., 2014).

Protein Fluorescence Quenching

The interaction of iodide with the tryptophyl fluorescence of model compounds and lysozyme has been studied, highlighting iodide's utility as a selective quencher for probing protein structure and dynamics. This research contributes to our understanding of protein behavior and function, offering a tool for biochemical and biophysical studies (S. Lehrer, 1971).

Iodide in Environmental and Health Studies

Studies on iodide's role in environmental and health-related fields indicate its importance in global hydrologic processes, environmental protection, and the study of iodine deficiency disorders. Analytical methods for iodine quantification have been reviewed, emphasizing the need for reliable and accessible techniques in various complex matrices (C. P. Shelor & P. Dasgupta, 2011).

Enhancing Desalination Performance

Innovations in flow-electrode capacitive deionization (FCDI) have been explored for desalination and wastewater treatment, including the introduction of iodide redox couples to improve performance. This approach demonstrates the potential for energy-efficient and environmentally friendly water treatment solutions (Kunyue Luo et al., 2021).

Mechanism of Action

Target of Action

Stilonium iodide, also known as MG 624, is a potent and selective antagonist of the neuronal α7 nicotinic acetylcholine receptor (nAChR) with a Ki of 106 nM . The α7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission and synaptic plasticity in the nervous system.

Mode of Action

As an antagonist, MG 624 binds to the α7 nAChR, preventing the binding of acetylcholine, the natural ligand. This inhibits the opening of the ion channel, thereby blocking the flow of ions across the cell membrane . This action disrupts the normal function of the α7 nAChR, leading to changes in neuronal signaling.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body. The impact of these properties on the bioavailability of MG 624 is currently unknown.

properties

IUPAC Name

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKUZXIHMTSJO-UEIGIMKUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045781
Record name Stilonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2551-76-0, 77257-42-2
Record name Stilonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilonium iodide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STILONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of MG 624?

A1: MG 624 acts as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). [, , ] It effectively blocks the action of acetylcholine at these receptors, preventing their activation. []

Q2: How does the pharmacological profile of MG 624 differ in hippocampal dopamine and norepinephrine release?

A2: Research suggests that MG 624 demonstrates distinct pharmacological profiles in modulating the release of these neurotransmitters in the hippocampus. While it potently blocks both nicotine-evoked dopamine and norepinephrine release, the inhibition is only partial for dopamine release. [] This difference hints at the involvement of distinct nAChR subtypes in regulating the release of these neurotransmitters. [] For instance, ABT-594, another nAChR modulator, exhibits a fourfold higher potency in norepinephrine release compared to dopamine release, further supporting the involvement of different receptor subtypes. []

Q3: How does MG 624 compare to other nAChR antagonists in blocking nicotine-induced dopamine release in the hippocampus?

A3: Studies show that MG 624 demonstrates a unique inhibitory profile compared to other antagonists. [] While mecamylamine and hexamethonium exhibit complete blockade of nicotine-evoked dopamine release, MG 624 only partially inhibits this effect. [] This suggests subtle differences in their binding affinities or mechanisms of action at the receptor level.

Q4: Are there any notable structural features of MG 624 related to its activity?

A5: While the provided abstracts don't offer detailed structural information, one abstract mentions "4‐Oxystilbene compounds" as selective ligands for neuronal nicotinic αBungarotoxin receptors. [] This suggests that the stilbene moiety in MG 624 (Stilonium iodide) might be crucial for its interaction with nAChRs. Further structural characterization and structure-activity relationship studies would be needed to confirm this and elucidate the precise binding interactions.

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